molecular formula C11H23N3O B1460064 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide CAS No. 1019340-95-4

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide

Cat. No.: B1460064
CAS No.: 1019340-95-4
M. Wt: 213.32 g/mol
InChI Key: WVQJVTUSBRRQLY-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide is a compound that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the reaction of 4-(aminomethyl)piperidine with isopropyl chloroacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or acetamide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine derivative with potential anticancer activity.

    Matrine: A piperidine alkaloid with various pharmacological effects.

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide is unique due to its specific structural features and the presence of both an aminomethyl group and an acetamide moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-10(7-12)4-6-14/h9-10H,3-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJVTUSBRRQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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